trans,trans-2,4-Hexadien-1-ol
Overview
Description
trans,trans-2,4-Hexadien-1-ol, also known as sorbic alcohol or sorbyl alcohol, is an organic compound with the molecular formula C6H10O. It is a conjugated diene alcohol, characterized by the presence of two double bonds and a hydroxyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Mechanism of Action
Target of Action
2,4-Hexadien-1-ol, also known as trans,trans-2,4-Hexadien-1-ol , is a medium-chain primary fatty alcohol . It is primarily used in the Diels–Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Mode of Action
The mode of action of 2,4-Hexadien-1-ol is primarily through its participation in the Diels–Alder reaction . In this reaction, 2,4-Hexadien-1-ol acts as the diene, which reacts with a dienophile to form a cyclohexene derivative . The stereochemical outcome of this reaction can be explained by the application of the endo rule, which positions the hydroxymethyl group to attack the reactive anhydride moiety .
Biochemical Pathways
It is known that the compound participates in the diels–alder reaction, a type of [4+2] cycloaddition . This reaction is a method for forming 6-membered rings, which are common in many biochemical compounds and pathways .
Result of Action
The result of the action of 2,4-Hexadien-1-ol is the formation of a highly functionalized cyclohexene derivative through the Diels–Alder reaction . This reaction results in the formation of a new six-membered ring, which can be further functionalized or used in the synthesis of more complex molecules .
Action Environment
The action of 2,4-Hexadien-1-ol can be influenced by various environmental factors. For instance, the Diels–Alder reaction in which it participates is usually carried out at moderate to high temperatures and even under pressure . Additionally, safety data suggests that the compound should be kept away from heat and sources of ignition, indicating that its stability and efficacy could be affected by these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize trans,trans-2,4-Hexadien-1-ol involves the Diels-Alder reaction. This reaction typically involves the cycloaddition of a diene and a dienophile. For instance, the reaction between this compound and maleic anhydride in refluxing toluene for 5 minutes results in the formation of a white crystalline material . The reaction conditions include heating the mixture to reflux and then allowing it to cool to room temperature to precipitate the product.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The industrial process may also involve additional purification steps such as distillation and recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: trans,trans-2,4-Hexadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.
Major Products Formed:
Oxidation: Formation of hexadienal or hexadienoic acid.
Reduction: Formation of hexanol.
Substitution: Formation of halogenated derivatives like hexadienyl chloride or bromide.
Scientific Research Applications
trans,trans-2,4-Hexadien-1-ol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Comparison with Similar Compounds
2,4-Hexadienal: An aldehyde derivative with similar conjugated diene structure.
2,4-Hexadienoic acid: A carboxylic acid derivative with similar conjugated diene structure.
Hexadienyl chloride: A halogenated derivative with similar conjugated diene structure.
Uniqueness: trans,trans-2,4-Hexadien-1-ol is unique due to the presence of both a hydroxyl group and a conjugated diene system. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo Diels-Alder reactions and other addition reactions distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2E,4E)-hexa-2,4-dien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2+,5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIRRNXMZYDVDW-MQQKCMAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047631 | |
Record name | (2E,4E)-Hexa-2,4-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an agreeable odor of freshly cut grass; mp = 30.5-31.5 deg C; [Merck Index] Colorless solid with a green herbal odor; [Bedoukian Research MSDS], colourless solid; green, vegetable aroma | |
Record name | 2,4-Hexadien-1-ol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19477 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2,4-Hexadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1165/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Insoluble in water; Soluble in fat, soluble (in ethanol) | |
Record name | 2,4-Hexadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1165/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 2,4-Hexadien-1-ol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19477 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
17102-64-6, 111-28-4 | |
Record name | (2E,4E)-2,4-Hexadien-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17102-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sorbic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111284 | |
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Record name | Sorbic alcohol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017102646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Hexadien-1-ol | |
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Record name | 2,4-Hexadien-1-ol, (2E,4E)- | |
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Record name | (2E,4E)-Hexa-2,4-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047631 | |
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Record name | Hexa-2,4-dien-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (E,E)-hexa-2,4-dien-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SORBIC ALCOHOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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